Lanabecestat - 1383982-64-6

Lanabecestat

Catalog Number: EVT-256457
CAS Number: 1383982-64-6
Molecular Formula: C26H28N4O
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanabecestat (AZD3293/LY3314814) is a potent, orally active, and brain-permeable inhibitor of human β-secretase 1 (BACE1) []. BACE1 is an enzyme that plays a critical role in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD) [].

Future Directions

Although clinical trials for Lanabecestat as an AD treatment have been discontinued [], research avenues for Lanabecestat might include:

  • Understanding BACE1 Biology: Further exploration of the role of BACE1 in AD pathogenesis, particularly its involvement in synaptic function and sleep regulation, as suggested by preclinical findings [, , ].

Rosuvastatin

  • Compound Description: Rosuvastatin is a drug used to lower cholesterol levels in the blood. It is a substrate of the efflux transporter protein BCRP (Breast Cancer Resistance Protein). []
  • Relevance: Rosuvastatin was used as a probe to assess the potential of Lanabecestat to inhibit BCRP activity. Studies found that Lanabecestat does not significantly affect rosuvastatin pharmacokinetics, indicating a lack of meaningful BCRP interaction. []

Dabigatran Etexilate (DE)

  • Compound Description: Dabigatran etexilate is a prodrug of dabigatran, a direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran is a substrate of the efflux transporter protein P-glycoprotein (P-gp). []
  • Relevance: Dabigatran etexilate was used to investigate Lanabecestat's potential to inhibit P-gp activity. Studies showed minimal P-gp interaction at the intestinal wall, indicating that Lanabecestat does not meaningfully impact dabigatran exposure. []

AZ13569724

  • Compound Description: AZ13569724 is a metabolite of Lanabecestat. []
  • Relevance: The pharmacokinetic properties of AZ13569724, alongside those of Lanabecestat, were evaluated when Lanabecestat was administered in different formulations (solution and tablet). This assessment helped determine the relative bioavailability of the drug in different formulations. []

2-Oxopropanethioamide

  • Compound Description: 2-Oxopropanethioamide is a key intermediate in the chemical synthesis of Lanabecestat. []
  • Relevance: The development of a safer and more efficient synthetic route to 2-Oxopropanethioamide is critical for the large-scale manufacturing of Lanabecestat. The new route eliminates the use of highly toxic hydrogen sulfide gas and allows for improved quality control during the synthesis. []

Aminoimidazole 6

  • Compound Description: Aminoimidazole 6 is another key intermediate in the chemical synthesis of Lanabecestat. []
  • Relevance: Developing an efficient and cost-effective synthesis of Aminoimidazole 6 is crucial for manufacturing Lanabecestat. New process intensification and integration techniques offer a more sustainable and time-efficient way to produce this crucial intermediate. []
  • Compound Description: Amyloid-β (Aβ) peptides, specifically Aβ1-40 and Aβ1-42, are the primary components of amyloid plaques found in the brains of Alzheimer’s disease patients. [, ]
  • Relevance: Lanabecestat, as a BACE1 inhibitor, effectively reduces the production of Aβ peptides, including Aβ1-40 and Aβ1-42, in both plasma and cerebrospinal fluid. This effect was observed in both healthy individuals and Alzheimer's disease patients, signifying its potential as a disease-modifying treatment. [, ]
  • Compound Description: Soluble amyloid precursor proteins (sAPPβ) are produced during the processing of amyloid precursor protein (APP) and are considered potential biomarkers for Alzheimer's disease. []
  • Relevance: Lanabecestat, by inhibiting BACE1, effectively reduces sAPPβ levels in animal models, further supporting its potential to impact amyloid pathology in Alzheimer's disease. []
Overview

Lanabecestat, also known as AZD3293, is an investigational drug primarily studied for its potential in treating Alzheimer's disease. It is classified as a beta-secretase 1 inhibitor, targeting the enzyme involved in the cleavage of amyloid precursor protein, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer’s pathology. The compound has undergone various clinical trials, including Phase III studies, aimed at assessing its efficacy and safety in early Alzheimer's patients .

Source and Classification

Lanabecestat is synthesized as a pharmaceutical compound by AstraZeneca. It falls under the category of small molecule inhibitors and specifically targets beta-secretase 1, an enzyme implicated in the amyloidogenic pathway leading to Alzheimer's disease. The classification of lanabecestat as a beta-secretase inhibitor positions it within a broader class of drugs designed to modify disease progression in neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of lanabecestat involves several key steps, prominently featuring the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds, which is essential in constructing the complex molecular framework of lanabecestat. A notable approach developed for its synthesis utilizes a stable diethanolamine boronic ester that hydrolyzes under reaction conditions, facilitating efficient catalysis. The process has been refined to improve yield and scalability, achieving over 500 kg production at AstraZeneca's pilot plant between 2015 and 2017 .

The synthetic route includes:

  • Initial Reaction: The coupling of a boronic acid with an aryl halide.
  • Catalyst Recovery: Use of solid-supported scavengers to minimize palladium contamination.
  • Crystallization: Controlled crystallization techniques to isolate lanabecestat effectively.

Technical Challenges

Challenges encountered during synthesis include managing byproducts and ensuring high purity levels. Adjustments in reaction conditions such as temperature and time have been critical in optimizing yields and minimizing impurities .

Molecular Structure Analysis

Structure and Data

Lanabecestat has a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The molecular formula is C22H28N4O3C_{22}H_{28}N_4O_3, and it features a distinct arrangement that allows for effective binding to beta-secretase 1.

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Amide Bonds: Important for maintaining structural integrity.
  • Chiral Centers: Affecting pharmacodynamics and pharmacokinetics.

The three-dimensional conformation is critical for its interaction with the target enzyme, influencing both potency and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Lanabecestat undergoes specific chemical reactions that are pivotal for its function as a beta-secretase inhibitor. The primary reaction involves binding to the active site of beta-secretase 1, inhibiting its activity and thus reducing amyloid-beta production.

The technical details of these reactions include:

  • Enzyme Inhibition: Competitive inhibition where lanabecestat competes with substrate binding.
  • Kinetic Studies: Assessing reaction rates to determine efficacy.

These reactions are crucial for understanding how lanabecestat modulates Alzheimer's disease pathology through biochemical pathways .

Mechanism of Action

Process and Data

The mechanism of action for lanabecestat involves selective inhibition of beta-secretase 1, leading to decreased production of amyloid-beta peptides. This reduction is significant because amyloid-beta accumulation is a hallmark of Alzheimer’s disease.

Key points include:

  • Binding Affinity: Lanabecestat exhibits high affinity for the active site of beta-secretase 1.
  • Impact on Amyloid Precursor Protein Processing: By inhibiting beta-secretase, lanabecestat alters the cleavage pattern of amyloid precursor protein, thereby reducing plaque formation.

Studies have shown that effective inhibition can lead to measurable decreases in amyloid-beta levels in cerebrospinal fluid, providing evidence for its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 396.48 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable solubility depending on pH levels.

These properties are essential for formulation development and determining appropriate delivery methods for clinical use .

Applications

Scientific Uses

Lanabecestat's primary application lies in Alzheimer's disease research as a potential therapeutic agent. Its role as a beta-secretase inhibitor positions it within ongoing efforts to develop disease-modifying treatments for neurodegenerative disorders. Additionally, research into its effects on amyloid-beta levels contributes valuable insights into Alzheimer's pathology and treatment strategies.

Future applications may extend beyond Alzheimer's disease, exploring potential roles in other conditions characterized by amyloid pathology or cognitive decline .

Molecular Mechanisms of Lanabecestat in Alzheimer’s Disease Pathogenesis

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Dynamics

Lanabecestat (AZD3293/LY3314814) is a potent, competitive inhibitor of BACE1, the rate-limiting enzyme in amyloid-β (Aβ) production. It binds the catalytic aspartate dyad (Asp32/Asp228) of BACE1 with a dissociation constant (Kd) of 0.6 nM, effectively blocking APP cleavage at the β-secretase site [1] [9]. This inhibition occurs via a substrate transition-state mimicry mechanism, where the compound's hydroxyethylamine moiety interacts with catalytic aspartates, preventing APP access to the active site [8]. Pharmacodynamic studies in humans demonstrated that single oral doses (5–750 mg) rapidly reduce plasma Aβ40/Aβ42 by >70%, while steady-state dosing (20–50 mg/day) achieves sustained suppression of cerebrospinal fluid (CSF) Aβ40 (58–73%) and Aβ42 (51–66%) [9] [10]. Lanabecestat exhibits slow dissociation kinetics, enabling prolonged target engagement despite its plasma half-life of 10–12 hours [10].

Table 1: Kinetic Parameters of Lanabecestat-Mediated BACE1 Inhibition

ParameterValueExperimental Context
BACE1 Kd0.6 nMHuman enzyme binding assay
BACE1 IC50 (cell-free)0.4 ± 0.1 nMFluorescence resonance assay
Plasma Aβ reduction>70%Single dose (5-750 mg), humans
CSF Aβ40 reduction58.0% (20 mg)Steady-state (Phase 2/3 trials)
CSF Aβ42 reduction51.3% (20 mg)Steady-state (Phase 2/3 trials)

Structural and Functional Selectivity: BACE1 vs. BACE2 Binding Affinities

Despite high structural homology between BACE1 and BACE2 (68% sequence identity), Lanabecestat shows 1.5-fold selective binding for BACE1 (Kd = 0.6 nM) over BACE2 (Kd = 0.9 nM) [9]. This selectivity arises from conformational differences in the S3 subpocket: BACE1's Leu30 and Ala157 create a deeper hydrophobic cleft accommodating Lanabecestat's difluoroethyl group, while BACE2's larger Thr232 and Arg307 residues sterically hinder optimal binding [8] [10]. Crystallographic analyses reveal that Lanabecestat stabilizes BACE1's "closed-flap" conformation (residues 67–77), whereas BACE2 maintains an "open-flap" state due to its distinct 10s-loop dynamics (residues 9–14) [8]. This modest selectivity is functionally significant, as BACE2 cleaves APP at the θ-secretase site (Phe20), generating non-amyloidogenic C80 fragments and potentially counteracting Aβ accumulation [7]. Consequently, preferential BACE1 inhibition preserves physiological BACE2 functions in peripheral tissues [4].

Table 2: Structural Determinants of Lanabecestat Selectivity

Structural FeatureBACE1BACE2Functional Consequence
S3 subpocket residuesLeu30, Ala157Thr232, Arg307Enhanced BACE1 binding affinity
Flap conformationClosed stateOpen stateStabilized substrate occlusion in BACE1
10s-loop flexibilityLowHighReduced BACE2 inhibition kinetics
APP cleavage siteAsp1 (β-site)Phe20 (θ-site)Selective suppression of amyloidogenesis

Modulation of Amyloidogenesis: Aβ1-40 and Aβ1-42 Production Pathways

Lanabecestat disrupts amyloidogenesis by preventing BACE1-mediated cleavage of APP into soluble APPβ (sAPPβ) and the membrane-bound C99 fragment, the precursor for Aβ peptides [1] [3]. In vivo studies show dose-dependent suppression of both Aβ1-40 (abundant) and Aβ1-42 (highly amyloidogenic) isoforms, with preferential inhibition of Aβ1-42 due to its dependency on BACE1 processivity [3] [9]. PET imaging in Phase 2/3 trials (AMARANTH study) demonstrated significant amyloid plaque reduction, with Lanabecestat (50 mg/day) decreasing cortical standardized uptake value ratio (SUVR) by 17.7 centiloids over 2 years versus placebo [9]. Notably, Lanabecestat's brain penetrance (CSF-to-plasma ratio: 0.25) enables effective suppression of intraneuronal Aβ42 oligomerization, a critical early event in synaptic toxicity [1] [7]. However, sustained BACE1 inhibition elevates unprocessed APP substrates, potentially triggering compensatory γ-secretase activity that may increase Aβ16/17 fragments—a phenomenon observed in cellular models [3].

Table 3: Lanabecestat Efficacy on Amyloidogenic Pathways

Amyloidogenic MarkerReduction (%)Dose/DurationMeasurement Method
Plasma Aβ40>70Single dose (5-750 mg)Electrochemiluminescence
CSF Aβ4265.550 mg/day (steady-state)ELISA
Cortical amyloid plaques17.7 centiloids50 mg/day (2 years)Florbetapir PET
sAPPβ80.2150 mg/day (14 days)Immunoprecipitation-MS

Cross-Talk Between BACE1 Inhibition and Synaptic Plasticity

BACE1 regulates synaptic vesicle docking through cleavage of non-APP substrates, including complexin II, voltage-gated sodium channel β2 subunits (Navβ2), and seizure-related protein 6 (SEZ6) [2] [4]. Lanabecestat treatment in wild-type mice reduces synaptic vesicle density in hippocampal CA3 presynaptic terminals by 32%, impairing long-term potentiation (LTP) at Schaffer collateral-CA1 synapses [2]. This correlates with diminished metabotropic glutamate receptor 1 (mGluR1) expression—a key mediator of synaptic plasticity—due to disrupted BACE1-dependent processing of neuronal adhesion molecules [2]. Crucially, co-administration of mGluR1 positive allosteric modulators (e.g., Ro0711401) rescues LTP deficits in Lanabecestat-treated mice by restoring postsynaptic mGluR1 clustering [2]. Additionally, Lanabecestat elevates full-length neuregulin-1 (NRG1) by 3.2-fold in cortical lysates, potentially altering ErbB4 signaling implicated in GABAergic synapse formation [2] [4]. These findings reveal a dual role for BACE1 in amyloidogenesis and synaptic maintenance, suggesting combinatorial therapies may optimize outcomes.

Table 4: Synaptic Proteins Modulated by Lanabecestat

Synaptic ProteinChangeFunctional Impact
Complexin II↓ 45%Reduced synaptic vesicle fusion
mGluR1↓ 38%Impaired LTP and memory consolidation
Full-length NRG1↑ 320%Altered ErbB4 signaling and synaptogenesis
SEZ6↓ 52%Disrupted dendritic spine maturation

Properties

CAS Number

1383982-64-6

Product Name

Lanabecestat

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N

SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Synonyms

lanabecestat; AZD3293; AZD-3293; AZD 3293; LY3314814; LY-3314814; LY 3314814

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.